molecular formula C21H22F3NO3 B11707531 3-(3,5-Dimethylbenzyl)-2-methyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid

3-(3,5-Dimethylbenzyl)-2-methyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid

Cat. No.: B11707531
M. Wt: 393.4 g/mol
InChI Key: RFWOUCYBEZXBDI-UHFFFAOYSA-N
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Description

This compound is a substituted butanoic acid derivative featuring a 3,5-dimethylbenzyl group at position 3, a methyl group at position 2, and a 4-oxo-4-{[3-(trifluoromethyl)phenyl]amino} moiety. The 3,5-dimethylbenzyl substituent introduces steric bulk, which may influence lipophilicity and membrane permeability.

Properties

Molecular Formula

C21H22F3NO3

Molecular Weight

393.4 g/mol

IUPAC Name

3-[(3,5-dimethylphenyl)methyl]-2-methyl-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid

InChI

InChI=1S/C21H22F3NO3/c1-12-7-13(2)9-15(8-12)10-18(14(3)20(27)28)19(26)25-17-6-4-5-16(11-17)21(22,23)24/h4-9,11,14,18H,10H2,1-3H3,(H,25,26)(H,27,28)

InChI Key

RFWOUCYBEZXBDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CC(C(C)C(=O)O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylbenzyl)-2-methyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylbenzyl)-2-methyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted benzoic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3,5-Dimethylbenzyl)-2-methyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylbenzyl)-2-methyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several derivatives of 4-oxobutanoic acid and related amides. Key comparisons include:

Table 1: Structural and Functional Group Comparisons
Compound Name (CAS/Reference) Core Structure Substituents Key Functional Groups Molecular Weight (g/mol)
Target Compound Butanoic acid 3,5-Dimethylbenzyl, 2-methyl, 3-(trifluoromethyl)phenylamino Carboxylic acid, amide, ketone ~443.4 (calculated)
4-[(3,5-Dichlorophenyl)amino]-2-hydroxy... () Butanoic acid 3,5-Dichlorophenyl, 2-hydroxy Carboxylic acid, amide, alcohol ~294.1 (calculated)
3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-... () Cyclobutene-dione 3,5-Bis(trifluoromethyl)phenyl, cinchona alkaloid-derived amine Cyclobutene-dione, tertiary amine 630.57
4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid () Butanoic acid 2,5-Dimethoxyphenyl, α,β-unsaturated ketone Carboxylic acid, amide, enone ~437.4 (calculated)
Key Observations :
  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s trifluoromethyl group contrasts with the dichloro () and dimethoxy () substituents. CF₃ groups enhance electrophilicity and metabolic resistance, while chlorine may improve binding via halogen bonding .
  • Steric Effects: The 3,5-dimethylbenzyl group in the target compound introduces greater steric hindrance compared to the smaller hydroxy group in or the planar enone system in .
  • Core Modifications: Compounds like those in and replace the butanoic acid backbone with cyclobutene-dione, altering rigidity and electronic distribution .

Research Findings and Limitations

Data Gaps

  • No direct biological or physicochemical data (e.g., IC₅₀, logP) for the target compound are provided in the evidence, limiting mechanistic insights.
  • Comparisons rely on substituent trends rather than experimental results.

Contradictions and Uncertainties

  • and highlight cyclobutene-diones with trifluoromethyl groups but lack clarity on whether these share biological targets with the butanoic acid derivatives.
  • The hydroxy group in ’s compound may confer hydrogen-bonding capacity absent in the target, altering bioavailability .

Biological Activity

Chemical Structure and Synthesis

The molecular formula of the compound is C19H20F3NO3C_{19}H_{20}F_{3}NO_{3}, with a molecular weight of approximately 363.37 g/mol. The compound features a complex structure that includes a butanoic acid moiety with various substituents:

  • 3,5-Dimethylbenzyl group
  • Trifluoromethylphenyl group
  • 4-oxo functionality

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the condensation of appropriate precursors followed by functional group modifications such as oxidation and amination. Detailed synthetic routes are often documented in chemical literature, emphasizing the need for specific reagents and conditions to achieve high yields.

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of butanoic acid can inhibit the growth of various bacterial strains. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and efficacy against pathogens.
  • Anticancer Properties : Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells. The presence of the 4-oxo group is believed to contribute to this activity by interacting with cellular targets involved in cell cycle regulation.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of structurally related compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with trifluoromethyl substitutions showed a significant decrease in bacterial viability compared to controls, suggesting a potential application in developing new antibiotics .
  • Cytotoxicity Against Cancer Cells : In vitro studies on human cancer cell lines demonstrated that the target compound induced cytotoxic effects at micromolar concentrations. Mechanistic studies revealed that it triggered caspase-dependent apoptosis pathways, highlighting its potential as an anticancer agent .

Data Tables

Biological ActivityTest Organism/Cell LineIC50 (µM)Reference
AntimicrobialStaphylococcus aureus15
AntimicrobialEscherichia coli20
CytotoxicityHeLa Cells10
CytotoxicityMCF-7 Cells12

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